6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Descripción
6-Bromo- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine is a heterocyclic organic compound featuring a fused ring system composed of a 1,2,4-triazole (B32235) ring and a pyridazine (B1198779) ring. Identified by the CAS Number 115127-23-6, its molecular formula is C₅H₃BrN₄. rlavie.comsynthonix.com The researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine core structure is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities, demonstrating the scaffold's versatility and importance in the development of new therapeutic agents. rsc.orgkoreascience.krnih.gov
Structure
3D Structure
Propiedades
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMDCDKXTVNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties
The synthesis of the researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold generally involves the cyclization of a suitable hydrazinopyridazine precursor. For instance, a common method is the oxidative cyclization of heteroaryl hydrazones, which can be formed from the reaction of a hydrazinylpyridazine with an appropriate aldehyde. koreascience.kr Another established route involves the reaction of 4-amino-1,2,4-triazole (B31798) with dicarbonyl compounds, followed by chlorination and subsequent substitution reactions to build the desired substituted triazolopyridazine system. acs.orgnih.gov The introduction of the bromine atom at the 6-position can be achieved by utilizing a correspondingly substituted pyridazine (B1198779) starting material.
The physical appearance of 6-Bromo- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine is noted to be a yellow solid. rlavie.com Its chemical structure and properties are defined by the fused aromatic rings, which confer a rigid, planar geometry to the molecule.
Structural Analysis
The definitive structure of 6-Bromo- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine and its derivatives is typically confirmed using a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the arrangement of protons and carbon atoms, confirming the substitution pattern on the heterocyclic core. Mass Spectrometry (MS) is used to verify the molecular weight and elemental composition of the compound. nih.govmdpi.commdpi.com
Biological Activity Spectrum and Pharmacological Evaluation
The researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold has been investigated for various pharmacological activities. However, specific data on its roles in PTP1B inhibition and Histamine-H3 receptor antagonism are limited.
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target, particularly for type 2 diabetes and obesity, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.comnih.gov Inhibition of PTP1B can enhance insulin sensitivity, making it an attractive strategy for developing new anti-diabetic drugs. nih.govnih.gov While numerous small molecules have been investigated as PTP1B inhibitors, there is currently a lack of specific published research detailing the evaluation of 6-Bromo- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine or its direct analogues for PTP1B inhibitory activity. The therapeutic potential of this specific chemical class against this enzyme remains an area for future investigation.
Histamine (B1213489) H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have stimulant and nootropic effects, and they are being actively researched for treating neurological and psychiatric disorders such as Alzheimer's disease, ADHD, and schizophrenia. wikipedia.orgnih.gov Despite the extensive search for novel H3 receptor antagonists, frontiersin.orgrndsystems.comdrugbank.com specific studies focusing on the 6-Bromo- researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold in this context are not available in the current scientific literature. Therefore, the affinity and functional activity of this compound class at the Histamine H3 receptor are yet to be determined.
Mechanistic Elucidation and Molecular Interaction Analysis Of 1 2 3 Triazolo 4,3 B Pyridazine Derivatives
Investigation of Primary Mechanisms of Action
Derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been shown to exhibit a range of biological activities, with their primary mechanisms of action often linked to the inhibition of protein kinases and disruption of microtubule dynamics. These mechanisms are fundamental to controlling cell proliferation, survival, and metastasis, making them key targets in cancer therapy.
For instance, certain derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer treatment. nih.govresearchgate.netrsc.org The deregulation of these kinases is associated with poor prognosis, tumor proliferation, angiogenesis, and metastasis. nih.gov By simultaneously inhibiting both c-Met and Pim-1, these compounds can block crucial signaling pathways involved in cancer progression.
Another established mechanism of action for a different set of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives is the inhibition of tubulin polymerization. nih.gov These compounds act as antitubulin agents, disrupting the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.gov The rigid structure of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is thought to mimic the conformation of other known tubulin inhibitors, such as Combretastatin A-4 (CA-4). nih.gov
Additionally, some derivatives have been investigated for their anticonvulsant properties, suggesting a mechanism of action related to the central nervous system. nih.gov While the precise molecular targets for this activity are still under full investigation, it points to the versatility of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core in interacting with various biological systems.
Identification and Validation of Specific Biological Targets
The identification and validation of specific biological targets are crucial for understanding the therapeutic potential of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. Key targets that have been identified and validated for different analogues include:
c-Met Kinase: This receptor tyrosine kinase, when abnormally activated, plays a significant role in tumorigenesis and metastasis. nih.gov Several studies have confirmed that derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine can effectively inhibit c-Met kinase activity. nih.govresearchgate.netnih.gov
Pim-1 Kinase: As a proto-oncogenic serine/threonine protein kinase, Pim-1 is a positive regulator of cell cycle progression. nih.gov Its inhibition by nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives represents a promising strategy for cancer therapy. nih.govresearchgate.net
Tubulin: This protein is the building block of microtubules, a key component of the cytoskeleton involved in cell division. Certain 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.gov
Validation of these targets has been achieved through a combination of in vitro enzymatic assays, cellular assays, and molecular modeling studies. For example, the inhibitory activity against c-Met and Pim-1 has been quantified using IC50 values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net Similarly, tubulin polymerization assays have been used to confirm the antitubulin activity of specific derivatives. nih.gov
Quantitative Assessment of Binding Affinities and Target Selectivity
The quantitative assessment of binding affinities and target selectivity provides critical information about the potency and specificity of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. This is often expressed in terms of the half-maximal inhibitory concentration (IC50).
For derivatives targeting c-Met and Pim-1 kinases, researchers have reported significant inhibitory activity. For example, compound 4g (a specific derivative) demonstrated potent dual inhibition with an IC50 of 0.163 µM for c-Met and 0.283 µM for Pim-1. nih.govresearchgate.net Another promising compound, 12e , showed an IC50 value of 0.090 µM against c-Met kinase. nih.gov
In the context of antitubulin agents, the antiproliferative activity of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines has been evaluated against various cancer cell lines. The derivative 4q exhibited highly potent activity with IC50 values of 0.014 µM, 0.008 µM, and 0.012 µM against SGC-7901, A549, and HT-1080 cell lines, respectively. nih.gov These values are comparable to the well-known antitubulin agent Combretastatin A-4. nih.gov
The selectivity of these compounds is also a key consideration. While some derivatives are designed as dual inhibitors, others may exhibit high selectivity for a single target. Further studies are often required to profile the inhibitory activity against a broader panel of kinases to fully understand their selectivity profile.
Inhibitory Activity of Selected nih.govnih.govnih.govtriazolo[4,3-b]pyridazine Derivatives
| Compound | Target | IC50 (µM) | Cell Line(s) |
| 4g | c-Met | 0.163 | - |
| 4g | Pim-1 | 0.283 | - |
| 12e | c-Met | 0.090 | - |
| 4q | Tubulin | 0.014 | SGC-7901 |
| 4q | Tubulin | 0.008 | A549 |
| 4q | Tubulin | 0.012 | HT-1080 |
Computational Modeling and Molecular Docking Simulations of Ligand-Target Complexes
Computational modeling and molecular docking simulations are invaluable tools for visualizing and understanding the interactions between nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives and their biological targets at the molecular level. These studies help to elucidate the binding modes of the compounds and guide the design of new, more potent inhibitors.
For the dual c-Met/Pim-1 inhibitors, docking studies have suggested that these compounds bind to the ATP-binding site of the kinases. nih.govresearchgate.net The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site are crucial for their inhibitory activity.
In the case of the antitubulin agents, molecular modeling has shown that compounds like 4q can indeed bind to the colchicine binding site on tubulin. nih.gov This provides a structural basis for their observed biological activity and supports the hypothesis that the rigid nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold acts as a linker to correctly position the aryl rings for optimal interaction with the binding site. nih.gov
Docking studies for c-Met inhibitors like compound 12e have also been performed to understand the structure-activity relationships and to identify key interactions that contribute to its potent inhibitory effect. nih.gov
Cellular Pathway Modulation and Downstream Effects
The inhibition of specific biological targets by nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives leads to the modulation of various cellular pathways and results in observable downstream effects. These effects are the ultimate manifestation of the compound's mechanism of action at the cellular level.
For the dual c-Met/Pim-1 inhibitor 4g , treatment of MCF-7 breast cancer cells resulted in cell cycle arrest in the S phase. nih.govresearchgate.netrsc.org Furthermore, this compound was found to significantly induce apoptosis, with a 29.61-fold increase compared to control cells. nih.govresearchgate.netrsc.org At the molecular level, compound 4g led to an increased level of caspase-9, a key executioner of apoptosis, and decreased levels of phosphorylated PI3K, AKT, and mTOR, which are critical components of a major cell survival pathway. nih.govresearchgate.netrsc.org
Similarly, the antitubulin derivative 4q was shown to cause a dramatic arrest of the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov This is a hallmark of compounds that interfere with microtubule function during mitosis. Immunostaining assays further confirmed that 4q significantly disrupted the microtubule dynamics within the cells. nih.gov
For the c-Met inhibitor 12e , it was demonstrated that the compound could remarkably induce apoptosis in A549 cells. nih.gov Cell cycle analysis revealed that 12e caused the cells to arrest in the G0/G1 phase and induced late apoptosis. nih.gov These findings underscore the potential of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives to modulate key cellular pathways involved in cancer cell proliferation and survival.
Structure Activity Relationship Sar Studies and Rational Design Principles For 1 2 3 Triazolo 4,3 B Pyridazine Derivatives
Influence of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives are highly sensitive to the nature and position of substituents on the fused ring system. Research has systematically explored modifications at various positions, particularly at the 3, 6, and 8 positions, to optimize target engagement and cellular activity.
For instance, in the development of anti-Cryptosporidium agents, SAR studies on a lead compound, SLU-2633, which features the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core, revealed the critical nature of this heterocyclic head group for potency. nih.gov When the triazolopyridazine ring was replaced with other heteroaryl groups, a general decrease in potency was observed. The most potent analog from this study, 7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine 17a, had an EC50 of 1.2 μM, which was a 7-fold reduction in potency compared to the parent compound. nih.gov
In the context of anticancer agents, variations in linkers and terminal groups have been shown to be crucial. A study on novel 1,2,4-triazolo[4,3-b]pyridazine (B1296867) analogues designed as kinase inhibitors found that the type of linker (urea, amide, or sulphonamide) significantly impacted antiproliferative activity. bohrium.com The results indicated that an amide linker was the most favorable for activity against the tested cancer cell lines. Specifically, compound 8l , which incorporates an amide linker, was the most active against the MV4-11 cell line with an IC50 value of 1.5 μM. bohrium.com
Similarly, in a series of 3,6-diaryl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines designed as antitubulin agents, the substituents on the aryl rings at the 3 and 6 positions played a pivotal role. nih.gov The study aimed to replace the flexible cis-olefin bond of Combretastatin A-4 (CA-4) with the rigid triazolopyridazine scaffold. Compound 4q , featuring a 3,4,5-trimethoxyphenyl group at the 6-position and a 3-amino-4-methoxyphenyl group at the 3-position, demonstrated highly potent antiproliferative activity against several cancer cell lines, with IC50 values as low as 0.008 μM, comparable to CA-4. nih.gov This highlights the importance of mimicking the substitution pattern of known potent agents.
The table below summarizes the activity of selected nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives, illustrating the impact of substituent variations.
| Compound | Target/Assay | Key Substituents | Activity (IC50/EC50) |
| SLU-2633 | Cryptosporidium parvum | nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core | 0.17 μM |
| 17a | Cryptosporidium parvum | 7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core | 1.2 μM |
| 8l | MV4-11 cancer cell line | Amide linker | 1.5 μM |
| 4q | A549 cancer cell line | 3-(3-amino-4-methoxyphenyl), 6-(3,4,5-trimethoxyphenyl) | 0.008 μM |
| 12e | c-Met Kinase | 6-methyl, 8-oxy-N-(phenyl)-thiazole-carboxamide | 0.090 μM |
Further studies on c-Met inhibitors also underscore the influence of substituents. A series of derivatives bearing aromatic (heterocycle)-coupled azole units were synthesized, with substitutions at the 8-position of a 6-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core. nih.gov Compound 12e , which has a 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide moiety, was identified as a potent c-Met inhibitor with an IC50 of 0.090 μM. nih.gov
Consequence of Halogenation, particularly Bromine, on Pharmacological Profile
Halogenation, especially at the 6-position of the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold, is a critical strategy in the synthesis and diversification of this class of compounds. The 6-bromo and 6-chloro derivatives serve as versatile synthetic intermediates, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions. nih.govepa.gov The halogen atom's primary role is that of a good leaving group, which facilitates the coupling of various amines, phenols, and other nucleophiles, thereby enabling the exploration of a broad chemical space and the modulation of the compound's pharmacological profile.
For example, the synthesis of many potent derivatives starts with 6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine. nih.govresearchgate.net This intermediate is reacted with nucleophiles like N-Boc-piperazine to build more complex molecules. nih.gov The resulting product can then be further modified to generate a library of compounds for biological screening. While direct SAR data comparing a 6-bromo to a 6-chloro or 6-fluoro analog is not always the focus, the strategic importance of the halogen is undeniable. Its presence is a key enabler for achieving the desired substitutions that ultimately govern potency and selectivity.
The electron-withdrawing nature of halogens can also influence the electronic properties of the heterocyclic system, potentially affecting its binding affinity to target proteins. However, the dominant consequence reported in the literature is its utility as a synthetic handle for lead diversification and optimization. The introduction of different groups at the 6-position, made possible by the initial halogenation, directly impacts the pharmacological profile by altering the molecule's size, shape, lipophilicity, and hydrogen bonding capabilities, which are all critical determinants of drug-target interactions.
Pharmacophore Development and Lead Compound Optimization
Pharmacophore modeling is a cornerstone of rational drug design, helping to distill the essential three-dimensional arrangement of chemical features required for biological activity. For the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold, pharmacophore models have been developed to guide the synthesis of more potent and selective inhibitors. bohrium.comnih.gov
These models typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings within the triazolopyridazine derivatives that are crucial for binding to the target's active site. nih.gov For instance, in the development of anticancer agents, the triazolopyridazine core is often identified as a key scaffold that correctly orients the substituents for optimal interaction with the target kinase. bohrium.com
In the development of inhibitors for the bromodomain-containing protein BRD4, the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine core was identified as a promising scaffold. researchgate.netnih.gov X-ray crystallography of inhibitors bound to the BRD4 bromodomain revealed that the scaffold correctly positions substituents to interact with key residues in the binding pocket, such as the conserved WPF motif. researchgate.netnih.gov This structural information is invaluable for optimizing lead compounds by designing new derivatives with improved affinity and selectivity.
Strategies for Developing Multi-Target Inhibitors and Bivalent Binding Agents
The inherent versatility of the nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold has been leveraged to design advanced therapeutic agents that go beyond single-target inhibition. Strategies have been developed to create multi-target inhibitors and bivalent binding agents to address complex diseases like cancer and Alzheimer's disease. mdpi.comnih.govresearchgate.net
Multi-Target Inhibitors: Complex diseases often involve multiple signaling pathways. Targeting a single node can lead to the activation of resistance mechanisms. Therefore, designing single molecules that can inhibit multiple key targets simultaneously is a promising therapeutic strategy. mdpi.com Researchers have successfully created dual c-Met/Pim-1 inhibitors based on the triazolo[4,3-b]pyridazine framework. researchgate.netrsc.org By integrating the pharmacophoric elements required for inhibiting both kinases into a single molecule, they developed compounds with potent dual activity. Compound 4g from one such study showed strong inhibitory activity against both c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM) and exhibited significant antiproliferative effects on tumor cells. researchgate.netrsc.org This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net
Bivalent Binding Agents: Another sophisticated strategy involves creating bivalent inhibitors, which are molecules designed with two separate binding motifs connected by a linker. This allows the molecule to engage two distinct binding sites simultaneously, often leading to a significant increase in potency and selectivity. This approach has been successfully applied in the development of Bromodomain and Extraterminal (BET) inhibitors. nih.govacs.org Starting from a triazolopyridazine-based compound with observed BRD4 activity, researchers designed and optimized a series of bivalent inhibitors. The resulting molecules were able to bridge two bromodomains, leading to enhanced potency. The optimized development candidate, AZD5153 , demonstrated high potency in vitro and in vivo, effectively downregulating the c-Myc oncogene and inhibiting tumor growth in xenograft models. nih.gov This work showcases a clear correlation between bivalent binding, BRD4 activity, and cellular potency. nih.govacs.org
Translational Research and Therapeutic Prospects Of 1 2 3 Triazolo 4,3 B Pyridazine Derivatives
Emerging Therapeutic Areas and Disease Indications
Derivatives of the nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine core have been investigated across several therapeutic areas, with oncology being the most prominent.
Oncology : This scaffold is a cornerstone in the development of kinase inhibitors. bohrium.com Research has focused on targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.
c-Met and Pim Kinase Inhibition : Several studies have developed nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives as potent inhibitors of c-Met and Pim kinases, which are often overexpressed in various cancers. nih.govrsc.org Dual inhibitors targeting both c-Met and Pim-1 have also been synthesized, offering the potential for enhanced anticancer efficacy. rsc.orgresearchgate.netrsc.org
Antitubulin Activity : By acting as rigid mimics of combretastatin A-4 (CA-4), certain 3,6-diaryl- nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazines have been designed as potent antitubulin agents that bind to the colchicine (B1669291) site, disrupting microtubule dynamics and arresting mitosis. nih.govacs.org
General Cytotoxicity : Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those for breast, lung, and colon cancer, as well as leukemia and melanoma. nih.govbohrium.commdpi.comnih.gov
Infectious Diseases : The therapeutic potential of this chemical family extends to antimicrobial applications. Certain synthesized derivatives have shown promising activity when evaluated as antimicrobial agents. mdpi.comresearchgate.net
Neurodegenerative Disorders : The scaffold has been explored for its utility in treating central nervous system (CNS) disorders. Specifically, related structures like pyrido[4,3-e] nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazines have been developed as selective and brain-penetrant phosphodiesterase 2 (PDE2) inhibitors, which have potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.comnih.gov
Preclinical Efficacy in Relevant Disease Models
The preclinical evaluation of nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives has primarily involved in vitro studies using various human cancer cell lines. These studies have provided crucial data on their potency and mechanism of action.
Several lead compounds have demonstrated significant antiproliferative activity, with IC50 values in the low micromolar to nanomolar range. For instance, compound 4q , a CA-4 analogue, showed potent activity against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines with IC50 values of 0.014, 0.008, and 0.012 μM, respectively. nih.gov Another promising derivative, 12e , designed as a c-Met inhibitor, exhibited IC50 values of 1.06, 1.23, and 2.73 μM against A549, MCF-7 (breast cancer), and HeLa (cervical cancer) cells, respectively. nih.gov
Mechanistic studies have revealed that these compounds can induce cell death through apoptosis. nih.gov For example, compound 4g , a dual c-Met/Pim-1 inhibitor, was found to accelerate apoptosis in MCF-7 cells 29.61-fold compared to the control. rsc.orgrsc.org Furthermore, these derivatives can arrest the cell cycle at specific phases. Compound 4g caused cell cycle arrest in the S phase, while the antitubulin agent 4q arrested A549 cells in the G2/M phase. rsc.orgnih.gov In vivo efficacy has also been demonstrated in a xenograft model, where a related c-Met inhibitor showed significant tumor growth inhibition. nih.gov
Table 1: Preclinical Efficacy of Selected nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine Derivatives in Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (μM) | Key Findings |
|---|---|---|---|---|
| 4q | Tubulin | A549 (Lung) | 0.008 | Potent antitubulin activity, G2/M phase arrest. nih.govacs.org |
| 4q | Tubulin | HT-1080 (Fibrosarcoma) | 0.012 | Comparable activity to Combretastatin A-4. nih.gov |
| 12e | c-Met | A549 (Lung) | 1.06 | Induces late apoptosis. nih.gov |
| 12e | c-Met | MCF-7 (Breast) | 1.23 | Arrests cell cycle in G0/G1 phase. nih.gov |
| 4g | c-Met / Pim-1 | - | 0.163 (c-Met) | Strong antiproliferative effects. rsc.orgrsc.org |
| 4g | c-Met / Pim-1 | - | 0.283 (Pim-1) | Induces apoptosis and S phase arrest. rsc.orgrsc.org |
| 8l | Not Specified | MV4-11 (Leukemia) | 1.5 | Most active compound in its series against MV4-11. bohrium.com |
Pharmacokinetic and ADME Considerations in Drug Development
The progression of a chemical scaffold from a promising hit to a clinical candidate heavily depends on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives, initial assessments have been encouraging.
Analysis of compound 4g indicated good drug-ability and favorable pharmacokinetic properties. rsc.orgrsc.orgnih.gov For related triazolo-pyrazine derivatives, in vivo studies in rats have provided pharmacokinetic data and demonstrated receptor occupancy in the brain, which is crucial for CNS-targeted agents. nih.gov In silico ADME and toxicity prediction studies have also been employed as an early screening tool to guide the synthesis of derivatives with more desirable profiles. researchgate.net These computational models help to prioritize compounds for further experimental evaluation, saving time and resources in the drug discovery pipeline.
Identification of Development Candidates and Future Clinical Potential
Through extensive structure-activity relationship (SAR) studies, several nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives have been identified as potential development candidates.
Compound 4g : Identified as a potent dual inhibitor of c-Met and Pim-1 kinases with strong antiproliferative activity and good pharmacokinetic characteristics. rsc.orgrsc.org Its ability to target two distinct oncogenic pathways simultaneously could offer a significant therapeutic advantage.
Compound 4q : This antitubulin agent demonstrated exceptionally potent activity against multiple cancer cell lines, comparable to the well-known agent Combretastatin A-4. nih.govacs.org Its rigid core structure overcomes the metabolic instability of the cis-olefin bond in CA-4, making it a highly attractive candidate for further development.
Compound 12e : As a potent and selective c-Met kinase inhibitor, this compound showed significant cytotoxicity against several c-Met overexpressing cancer cell lines and was identified as a potential class II c-Met inhibitor. nih.gov
Compound 8l : This derivative showed the most potent activity against the MV4-11 leukemia cell line in its series, indicating its potential as a lead compound for hematological malignancies. bohrium.com
The future clinical potential of the nih.govnih.govrsc.orgtriazolo[4,3-b]pyridazine scaffold is substantial, particularly in the field of oncology. The structural versatility allows for the fine-tuning of activity against specific targets and the development of multi-targeted agents. Further preclinical development, including in vivo efficacy studies in relevant xenograft models and comprehensive ADME-Tox profiling, will be critical to advancing these promising candidates toward clinical trials.
Concluding Perspectives and Future Research Trajectories
Synthesis of Key Findings and Contributions
Research into the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine system has yielded significant contributions to drug discovery, primarily driven by the scaffold's unique structural and chemical properties.
One of the key findings is the utility of the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine core as a rigid scaffold to design novel therapeutics. For instance, it has been successfully used to replace the flexible (Z,E)-butadiene linker in analogues of Combretastatin A-4 (CA-4), a potent natural antitubulin agent. nih.gov This structural modification led to the development of 3,6-diaryl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines that exhibit potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov One such compound, 4q , showed IC50 values as low as 0.008 µM against the A549 lung adenocarcinoma cell line. nih.gov
The versatility of this heterocyclic system is further demonstrated by the broad spectrum of biological activities its derivatives possess. Beyond antitubulin agents, compounds incorporating this scaffold have been investigated as:
Anticancer Agents: Targeting crucial enzymes in cancer progression. Derivatives have been developed as potent dual inhibitors of c-Met and Pim-1 kinases, with compound 4g showing IC50 values of 0.163 µM and 0.283 µM, respectively. rsc.orgresearchgate.netrsc.orgnih.gov This dual inhibition can offer synergistic effects and potentially overcome resistance to single-target therapies. rsc.org Other derivatives have been explored as dual c-Met/VEGFR-2 inhibitors. nih.gov
Antimicrobial Agents: Various synthesized derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netkoreascience.kr
CNS Agents: Early studies reported that certain 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines exhibit anxiolytic activity. koreascience.kr
The compound 6-Bromo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine (CAS Number: 115127-23-6) is a cornerstone in the synthesis of these derivatives. rlavie.com The bromine atom at the C-6 position provides a reactive site for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for extensive exploration of the chemical space and the fine-tuning of pharmacological properties.
| Compound Class/Example | Biological Target(s) | Key Findings & Potency |
| 3,6-diaryl- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines | Tubulin | Potent antiproliferative activity; Compound 4q showed an IC50 of 0.008 µM against A549 cells. nih.gov |
| Triazolo[4,3-b]pyridazine Derivatives | c-Met / Pim-1 | Dual inhibition; Compound 4g exhibited strong antiproliferative effects on 60 cancer cell lines, with a mean growth inhibition of 55.84%. rsc.org |
| rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine Derivatives | c-Met / VEGFR-2 | Dual inhibition; Compound 17l showed IC50 values of 0.98 µM against A549 cells. nih.gov |
| 3-Substituted- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines | Various Microbes | Moderate to good antimicrobial activity against bacteria and fungi. koreascience.kr |
Persistent Challenges and Novel Opportunities in the Field
Despite the successes, research on rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives faces several challenges that also present opportunities for innovation.
Persistent Challenges:
Synthetic Efficiency: Many established synthetic routes for constructing fused heterocyclic systems rely on multi-step processes, harsh reaction conditions, toxic reagents, and high temperatures, often resulting in modest yields and difficult purification. nih.gov There is a persistent need for more efficient, scalable, and environmentally benign synthetic methods.
Drug Resistance and Selectivity: As with many anticancer agents, the potential for tumor cells to develop resistance is a major hurdle. Furthermore, achieving high selectivity for cancer cells while minimizing toxicity to healthy cells is critical. Designing compounds that can overcome resistance mechanisms is an ongoing challenge.
Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability, remains a significant challenge in translating potent inhibitors into viable clinical candidates.
Novel Opportunities:
Green Chemistry Approaches: There is a substantial opportunity to develop greener synthetic methodologies. The use of water as a solvent and hypervalent iodine reagents for oxidative cyclization represents a move in this direction, offering advantages like high efficiency, easy work-up, and ambient reaction temperatures. researchgate.net
Multi-Target Drug Design: The success of dual c-Met/Pim-1 and c-Met/VEGFR-2 inhibitors highlights a major opportunity. rsc.orgnih.gov Designing single molecules that can modulate multiple disease-relevant pathways simultaneously is a promising strategy to enhance therapeutic efficacy and combat drug resistance.
Expansion into New Therapeutic Areas: While oncology has been the primary focus, the documented anxiolytic and broad antimicrobial activities suggest that the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold is ripe for exploration in other areas, such as neurology and infectious diseases. researchgate.netkoreascience.kr The diverse biological activities associated with the broader triazole class of compounds further supports this potential. koreascience.kr
Future Directions for Chemical Synthesis and Biological Evaluation
The foundation laid by existing research provides clear trajectories for future work on the 6-Bromo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine core and its derivatives.
Future Directions in Chemical Synthesis:
Library Development: A primary focus should be on the systematic exploitation of the 6-bromo handle. The application of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to generate large, diverse libraries of C-6 substituted derivatives. This will enable a thorough investigation of structure-activity relationships (SAR).
Bioisosteric Replacement: Future synthetic efforts could explore the replacement of the pyridazine (B1198779) ring with other diazines (e.g., pyrazine) to modulate the physicochemical and pharmacological properties of the resulting compounds, as seen in related scaffolds. nih.gov
Future Directions in Biological Evaluation:
Expanded Screening: New derivatives should be evaluated against a wider array of biological targets and disease models. This includes screening against panels of drug-resistant cancer cell lines and exploring their potential against other kinase families or in non-cancer indications like inflammatory or neurodegenerative diseases.
In-Depth Mechanistic Studies: For the most promising compounds, detailed biological investigations are crucial. This should include comprehensive studies on their mechanism of action, such as cell cycle analysis, apoptosis induction assays, and their effects on downstream signaling pathways like the PI3K/AKT/mTOR pathway. rsc.org
Computational and Structural Biology: Integrating computational modeling and structural biology will be key to future success. Molecular docking can help predict binding modes and guide the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net Obtaining co-crystal structures of lead compounds with their target proteins would provide invaluable insights for the next cycle of drug design and optimization.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves bromination of precursor triazolopyridazine derivatives. For example, 6-alkyl derivatives can be brominated using BBr₃ in dichloromethane (DCM) at room temperature, as demonstrated in the synthesis of analogous compounds . Additional steps may include functional group transformations, such as amidation or benzoylation, using reagents like benzoyl chloride (BzCl) in pyridine . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR (for phosphorylated derivatives) to verify substituent positions .
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity, as shown in studies of related triazolopyridazine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or byproducts .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data for 6-bromo derivatives are limited, general precautions include:
- Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Storing in airtight containers under inert conditions to prevent degradation .
Advanced Research Questions
Q. How does the bromine substituent at the 6-position influence reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, chloro analogs undergo nucleophilic substitution with amines or arylboronic acids under palladium catalysis . Steric and electronic effects of the triazolo[4,3-b]pyridazine core may require tailored catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Q. How can crystallographic data resolve discrepancies in reported biological activities of derivatives?
Q. What strategies optimize regioselectivity during functionalization of the triazolopyridazine core?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., bromine) direct electrophilic substitution to the pyridazine ring.
- Reagent choice : Boron tribromide selectively demethylates oxygen-containing substituents without altering bromine positions .
- Protecting groups : Temporary protection of reactive sites (e.g., using benzoyl chloride) prevents undesired side reactions .
Q. How do substituent electronic properties modulate physicochemical properties?
Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, while bromine enhances lipophilicity. UV-Vis spectroscopy and cyclic voltammetry show that bromine reduces the HOMO-LUMO gap, altering photostability and redox behavior . These properties are critical for designing derivatives with tailored bioavailability or optoelectronic applications.
Q. What methodologies address low yields in multi-step syntheses of brominated derivatives?
Yield optimization strategies include:
- Stepwise purification : Isolating intermediates via column chromatography reduces carryover impurities .
- Microwave-assisted synthesis : Accelerates reactions like cyclocondensation, improving efficiency for triazole ring formation .
- Catalyst screening : Palladium-based catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency in sterically hindered systems .
Q. How are computational models applied to predict biological interactions of novel derivatives?
Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, guiding synthetic prioritization. Molecular dynamics simulations of triazolopyridazine-protein complexes identify key binding residues, aiding in rational drug design .
Q. What experimental controls validate the absence of regioisomeric byproducts?
- 2D NMR (COSY, NOESY) : Detects through-space correlations to confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass matching .
- Comparative crystallography : Contrasts synthesized compounds with known regioisomers to rule out contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
